

# Preclinical Pharmacology of AZD-8529 Mesylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | AZD-8529 mesylate |           |
| Cat. No.:            | B605782           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, AZD-8529 does not activate the mGluR2 receptor directly but potentiates the effect of the endogenous ligand, glutamate.[3][4] This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of central nervous system (CNS) disorders. Preclinical research has explored the therapeutic potential of AZD-8529 across a range of conditions, including schizophrenia, addiction, and Parkinson's disease.[5][6][7] This technical guide provides a comprehensive overview of the preclinical pharmacology of AZD-8529, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetics, and safety profile.

#### **Mechanism of Action**

AZD-8529 enhances the affinity and/or efficacy of glutamate at the mGluR2 receptor.[1] The mGluR2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors to inhibit the release of glutamate. By potentiating the action of glutamate at these presynaptic autoreceptors, AZD-8529 effectively reduces excessive glutamate release in the synapse.





Click to download full resolution via product page

Caption: Mechanism of action of AZD-8529 at the presynaptic terminal.



# **In Vitro Pharmacology**

The in vitro profile of AZD-8529 demonstrates its high potency and selectivity for the mGluR2 receptor.

| Parameter                                                                               | Value                                                   | Species/Cell Line                                 | Reference |
|-----------------------------------------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------|-----------|
| Binding Affinity (Ki)                                                                   | 16 nM                                                   | Recombinantly expressed mGluR2                    | [1]       |
| Potency (EC50)                                                                          | 195 nM                                                  | Potentiation of glutamate effect on mGluR2        | [1][8]    |
| 285 nM                                                                                  | mGluR2 activity potentiation (fluorescence-based assay) | [2][8]                                            |           |
| Efficacy (Emax)                                                                         | 110% (1.3-fold max potentiation of Emax)                | Potentiation of<br>glutamate effect on<br>mGluR2  | [1][8]    |
| Selectivity                                                                             | Weak PAM for<br>mGluR5 (EC50 of 3.9<br>μM)              | Recombinantly<br>expressed mGluR5 in<br>HEK cells | [1]       |
| Antagonism for<br>mGluR8 (IC50 of 23<br>μΜ)                                             | Recombinantly<br>expressed mGluR8 in<br>HEK cells       | [1]                                               |           |
| No significant activity at mGluR1, 3, 4, 6, 7                                           | Recombinantly<br>expressed receptors<br>in HEK cells    | [1][8]                                            | _         |
| Modest activity at 9 of<br>161 other receptors,<br>enzymes, or ion<br>channels at 10 μM | Broad pharmacology<br>panel                             | [1]                                               |           |



# **Preclinical Efficacy**

AZD-8529 has been evaluated in several animal models of CNS disorders, demonstrating a range of potentially therapeutic effects.

#### Schizophrenia Models

In a murine model of schizophrenia, AZD-8529 reversed hyper-locomotion induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist that mimics some symptoms of schizophrenia.[1]

| Animal Model                                                  | Dosing                             | Effect                        | Reference |
|---------------------------------------------------------------|------------------------------------|-------------------------------|-----------|
| PCP-induced hyper-<br>locomotion in mice                      | 57.8 to 115.7 mg/kg,<br>sc (alone) | Reversed hyper-<br>locomotion | [1]       |
| 5.8 mg/kg, sc (in combination with an atypical antipsychotic) | Reversed hyper-<br>locomotion      | [1]                           |           |

#### **Addiction Models**

Preclinical studies in rodent and non-human primate models of addiction have shown that AZD-8529 can reduce drug-seeking behavior.



| Animal Model                                                                              | Dosing                | Effect                                                                                         | Reference |
|-------------------------------------------------------------------------------------------|-----------------------|------------------------------------------------------------------------------------------------|-----------|
| Nicotine self-<br>administration in<br>squirrel monkeys                                   | 0.3-3 mg/kg, i.m.     | Decreased nicotine<br>self-administration<br>without affecting food<br>self-administration.[7] | [7][8]    |
| Nicotine- and cue-<br>induced reinstatement<br>of nicotine seeking in<br>squirrel monkeys | 0.3-3 mg/kg, i.m.     | Reduced reinstatement of nicotine seeking.[7][8]                                               | [7][8]    |
| Nicotine-induced<br>dopamine release in<br>rat nucleus<br>accumbens                       | 30 mg/kg, i.p.        | Decreased nicotine-<br>induced dopamine<br>release.[2][8]                                      | [2][8]    |
| Cue-induced alcohol seeking in rats                                                       | 20 and 40 mg/kg, s.c. | Blocked cue-induced reinstatement of alcohol seeking.[3]                                       | [3]       |
| Cue-induced<br>methamphetamine<br>seeking in rats                                         | Not specified         | Decreased cue- induced methamphetamine seeking after prolonged abstinence. [9]                 | [9]       |

#### **Parkinson's Disease Models**

In a rat model of Parkinson's disease, AZD-8529 has shown efficacy in reducing L-DOPA-induced dyskinesia (LID), a common side effect of long-term dopamine replacement therapy.



| Animal Model                                              | Dosing                                                       | Effect                                                                                                                                                                  | Reference |
|-----------------------------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 6-OHDA-lesioned rat<br>model of Parkinson's<br>disease    | 0.1, 0.3, and 1 mg/kg<br>(in combination with L-<br>DOPA)    | Significantly reduced the severity of L-DOPA-induced abnormal involuntary movements (AIMs) duration without interfering with the anti-parkinsonian action of L-DOPA.[5] | [5]       |
| MPTP-lesioned<br>marmoset model of<br>Parkinson's disease | 0.1, 0.3, 1, and 10<br>mg/kg (in combination<br>with L-DOPA) | Reduced global dyskinesia severity and psychosis-like behaviors, and increased the duration of the anti- parkinsonian action of L-DOPA.[10]                             | [10]      |

# Experimental Protocols In Vitro [35S]GTPyS Binding Assay

The potentiation of glutamate-induced mGluR2 activation by AZD-8529 was assessed using a [35S]GTPyS binding assay in membranes prepared from Chinese Hamster Ovary (CHO) cells expressing human mGluR2.





Click to download full resolution via product page

Caption: Workflow for the in vitro [35S]GTPyS binding assay.

#### In Vivo Microdialysis in Rats



To assess the effect of AZD-8529 on nicotine-induced dopamine release, in vivo microdialysis was performed in the nucleus accumbens shell of freely moving rats.[7][8]

- Animal Preparation: Male Sprague-Dawley rats were surgically implanted with a microdialysis guide cannula targeting the nucleus accumbens shell.
- Microdialysis Procedure: Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid.
- Drug Administration: AZD-8529 (10 or 30 mg/kg, i.p.) or vehicle was administered 2 hours before nicotine (0.4 mg/kg, s.c.) or vehicle.
- Sample Collection and Analysis: Dialysate samples were collected at regular intervals before
  and after drug administration. Dopamine levels in the dialysate were quantified using highperformance liquid chromatography with electrochemical detection (HPLC-ED).

#### **Pharmacokinetics**

Preclinical pharmacokinetic studies have demonstrated that AZD-8529 is orally bioavailable and CNS penetrant.[1][2][6] In healthy human volunteers, AZD-8529 levels in the cerebrospinal fluid (CSF) were found to be approximately half of the plasma free-fraction, indicating good blood-brain barrier penetration.[1] A pharmacokinetic profile of AZD-8529 was also determined in rats to inform dose selection for behavioral studies.[5][6]

### **Preclinical Safety and Tolerability**

Preclinical safety studies of up to 3 months in duration have been conducted in rats and dogs. [1]

- Rat: After 1 and 3 months of treatment, reversible effects on the testes were observed.
   Cataracts were seen after 3 months of treatment, and mild effects on the liver and ovary were reported at high doses.[1]
- Dog: Reversible effects on the testes were described after 3 months of treatment.[1]



These preclinical safety findings prompted recommendations for careful monitoring of reproductive organs, eyes, and liver in clinical studies with treatment durations exceeding 3 weeks.[1]

#### Conclusion

AZD-8529 mesylate is a potent and selective mGluR2 positive allosteric modulator with a well-characterized preclinical profile. It has demonstrated efficacy in a variety of animal models relevant to schizophrenia, addiction, and Parkinson's disease. The compound exhibits favorable pharmacokinetic properties, including CNS penetration. While preclinical safety studies have identified some potential target organs for toxicity at high doses, the findings have been used to inform clinical monitoring strategies. The comprehensive preclinical data package for AZD-8529 has supported its progression into clinical development for various neurological and psychiatric disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-dyskinetic effect of the clinic-ready mGluR2 positive allosteric modulator AZD8529 in the 6-OHDA-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC



[pmc.ncbi.nlm.nih.gov]

- 9. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2
   AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence
   in a Rat Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD-8529 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Preclinical Pharmacology of AZD-8529 Mesylate: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b605782#preclinical-pharmacology-of-azd-8529-mesylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com